![molecular formula C12H18O2 B15276708 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione is a unique organic compound characterized by its bicyclic structure. The compound features a bicyclo[2.2.2]octane ring system attached to a butane-1,3-dione moiety. This structure imparts significant strain and rigidity, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Attachment of the Butane-1,3-dione Moiety: This step involves the functionalization of the bicyclo[2.2.2]octane ring with a butane-1,3-dione group. This can be done through various methods, including alkylation or acylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying strain and reactivity in bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione involves its interaction with molecular targets through its functional groups. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Shares the bicyclo[2.2.2]octane core but differs in the functional groups attached.
Bicyclo[1.1.0]butane: Another bicyclic compound with a different ring system and reactivity.
Uniqueness: 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione is unique due to its combination of the bicyclo[2.2.2]octane ring and the butane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.2]octanyl)butane-1,3-dione |
InChI |
InChI=1S/C12H18O2/c1-8(13)6-12(14)11-7-9-2-4-10(11)5-3-9/h9-11H,2-7H2,1H3 |
InChI-Schlüssel |
ILJAZMTWJXCRSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1CC2CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)

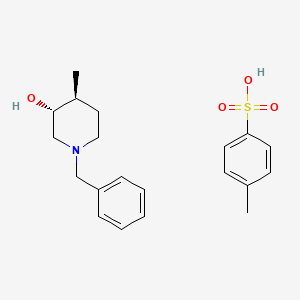
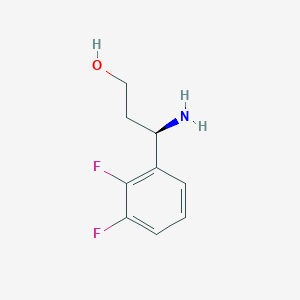

![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)
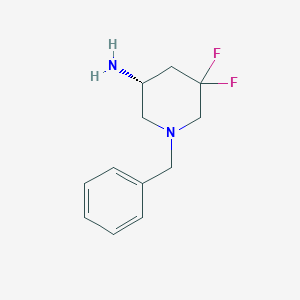
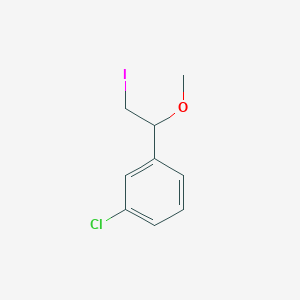
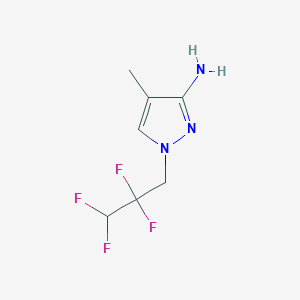
![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
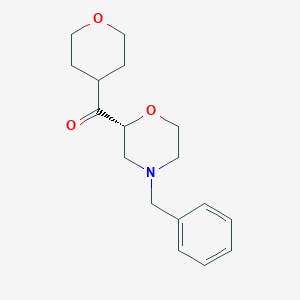
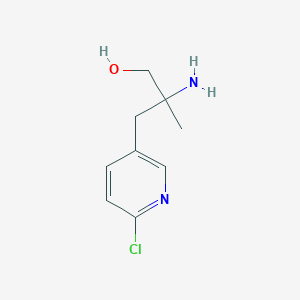
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
